An In-Depth Technical Guide to the Chemical Properties of Boc-D-Hse(Bzl)-OH
An In-Depth Technical Guide to the Chemical Properties of Boc-D-Hse(Bzl)-OH
Introduction
In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the synthesis of peptides and peptidomimetics with enhanced stability, novel functionalities, and tailored pharmacological profiles. Among these, N-α-(tert-Butoxycarbonyl)-O-benzyl-D-homoserine , commonly abbreviated as Boc-D-Hse(Bzl)-OH , stands out as a valuable derivative of D-homoserine.
This technical guide provides an in-depth analysis of the chemical properties, reactivity, and strategic applications of Boc-D-Hse(Bzl)-OH. We will explore the synergistic roles of its dual protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the benzyl (Bzl) ether—and provide field-proven protocols for its use in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic endeavors.
Core Physicochemical and Structural Properties
Boc-D-Hse(Bzl)-OH is a chiral building block whose utility is defined by its distinct structural features. The homoserine core, an analogue of serine with an additional methylene group in its side chain, provides a unique spatial arrangement for peptide backbones. The strategic placement of the Boc and Bzl protecting groups ensures its stability and selective reactivity during multi-step synthetic processes.[1][2]
| Property | Value | Source(s) |
| CAS Number | 150009-60-2 | [3][4] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][3][4] |
| Molecular Weight | 309.36 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder or solid | [1][3] |
| Purity | Typically ≥98% (HPLC) | [1][3] |
| Storage Conditions | 2-8°C, desiccated, protected from light | [2][] |
The presence of the bulky, non-polar Boc and benzyl groups significantly enhances the compound's solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), compared to its unprotected counterpart.
Caption: Structure of Boc-D-Hse(Bzl)-OH with key functional groups highlighted.
The Protective Group Strategy: A Duality of Purpose
The synthetic utility of Boc-D-Hse(Bzl)-OH is fundamentally rooted in its dual-protection scheme, which is central to the classical Boc/Bzl strategy for SPPS.[6] This approach allows for selective deprotection and chain elongation without compromising the integrity of the side chain.
The N-α-Boc Group: Temporary, Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the α-amino group. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[] This selective removal is the cornerstone of the stepwise elongation of the peptide chain in Boc-SPPS.
The deprotection mechanism is initiated by protonation of the Boc carbonyl, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine.[8][9]
-
Causality: The choice of the Boc group is deliberate. Its removal conditions are orthogonal to the cleavage conditions for many side-chain protecting groups and the resin linkage in Fmoc-based strategies, providing chemists with a distinct and powerful synthetic toolkit.[]
The O-Benzyl Group: Semi-Permanent Side-Chain Protection
The benzyl (Bzl) group protects the hydroxyl moiety of the homoserine side chain. In the context of the Boc/Bzl strategy, the Bzl group is considered "semi-permanent" because it is stable to the repetitive TFA treatments used to remove the N-α-Boc group.[10] This stability prevents the side-chain hydroxyl from engaging in unwanted side reactions, such as acylation, during peptide coupling steps.
Removal of the Bzl group is typically achieved under two main conditions:
-
Strong Acidolysis: In the final step of Boc-SPPS, a very strong acid, most commonly anhydrous hydrogen fluoride (HF), is used.[11] This hazardous but effective reagent simultaneously cleaves the completed peptide from the resin and removes the Bzl group along with other acid-labile side-chain protecting groups.[11]
-
Catalytic Hydrogenolysis: For solution-phase synthesis or when orthogonal removal is required, the Bzl group can be cleanly cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), conditions under which the Boc group remains intact.[][12]
Spectroscopic Profile
Table 2: Predicted NMR Spectral Data for Boc-D-Hse(Bzl)-OH in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ~7.35 | m | 5H | Aromatic (C₆H₅) | |
| ~5.30 | d | 1H | NH | |
| ~4.55 | s | 2H | Benzyl CH₂ | |
| ~4.30 | m | 1H | α-CH | |
| ~3.60 | t | 2H | γ-CH₂ | |
| ~2.10 | m | 2H | β-CH₂ | |
| ~1.45 | s | 9H | Boc (CH₃)₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~175.0 | Carboxyl C=O | |||
| ~155.5 | Boc C=O | |||
| ~138.0 | Aromatic C (quaternary) | |||
| ~128.4 | Aromatic CH | |||
| ~127.7 | Aromatic CH | |||
| ~80.0 | Boc C(CH₃)₃ | |||
| ~73.0 | Benzyl CH₂ | |||
| ~69.0 | γ-CH₂ | |||
| ~53.0 | α-CH | |||
| ~32.0 | β-CH₂ |
| | ~28.3 | Boc (CH₃)₃ | | |
Note: These are predicted values. Actual shifts may vary based on solvent, concentration, and instrument.
Key Experimental Protocols
The following protocols represent standard, validated methodologies for the application of Boc-D-Hse(Bzl)-OH in a typical Boc-SPPS workflow.
Protocol 1: N-α-Boc Deprotection on Solid Support
This procedure details the removal of the temporary Boc protecting group to liberate the N-terminal amine for the next coupling cycle.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in a suitable reaction vessel with DCM for 20-30 minutes.
-
Solvent Removal: Drain the DCM from the reaction vessel.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture at room temperature for 20-30 minutes. The use of TFA generates CO₂ and isobutylene, so the reaction should be performed in a well-ventilated fume hood.[9]
-
Reagent Removal: Drain the TFA/DCM solution.
-
Washing: Wash the resin thoroughly to remove residual acid and byproducts. A typical wash cycle is:
-
DCM (3x)
-
Isopropanol (1x)
-
DCM (3x)
-
-
Neutralization: Add a solution of 10% diisopropylethylamine (DIEA) in DCM or DMF and agitate for 5-10 minutes. This step is crucial to neutralize the resulting ammonium trifluoroacetate salt to the free amine, which is necessary for efficient coupling in the next step.
-
Final Wash: Drain the neutralization solution and wash the resin again with DCM (3x) and DMF (2x) to prepare for the coupling step.
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